molecular formula C14H18N2 B13249968 2-(Piperidin-1-ylmethyl)-1h-indole CAS No. 46739-05-3

2-(Piperidin-1-ylmethyl)-1h-indole

Cat. No.: B13249968
CAS No.: 46739-05-3
M. Wt: 214.31 g/mol
InChI Key: HPGHNDPHBSXVMD-UHFFFAOYSA-N
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Description

2-(Piperidin-1-ylmethyl)-1h-indole is a heterocyclic compound that features an indole core structure substituted with a piperidin-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-ylmethyl)-1h-indole typically involves the reaction of indole with piperidine in the presence of a suitable catalyst. One common method is the Mannich reaction, where indole reacts with formaldehyde and piperidine to form the desired product . The reaction conditions often include the use of an acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-ylmethyl)-1h-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under suitable reaction conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the indole core, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Piperidin-1-ylmethyl)-1h-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-ylmethyl)-1h-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-1-ylmethyl)-1h-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

46739-05-3

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

2-(piperidin-1-ylmethyl)-1H-indole

InChI

InChI=1S/C14H18N2/c1-4-8-16(9-5-1)11-13-10-12-6-2-3-7-14(12)15-13/h2-3,6-7,10,15H,1,4-5,8-9,11H2

InChI Key

HPGHNDPHBSXVMD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC3=CC=CC=C3N2

Origin of Product

United States

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